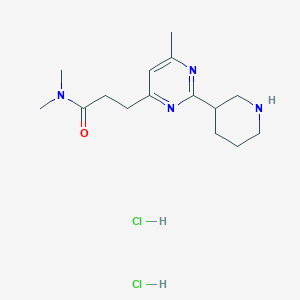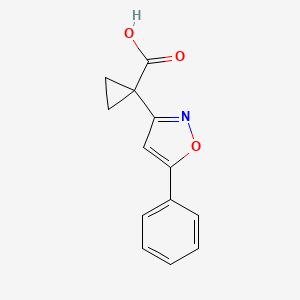
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid
描述
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is characterized by the presence of a phenylisoxazole moiety attached to a cyclopropanecarboxylic acid group
准备方法
The synthesis of 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a suitable nitrile oxide with an alkyne or alkene.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylisoxazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions include transition metal catalysts, strong acids or bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
科学研究应用
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a lead compound in drug discovery.
作用机制
The mechanism of action of 1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylisoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
1-(5-Phenylisoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(5-Phenylisoxazol-3-yl)propanoic acid: This compound lacks the cyclopropane ring, which may affect its reactivity and biological activity.
1-(5-Phenylisoxazol-3-yl)butanoic acid: The presence of a longer alkyl chain may influence its solubility and pharmacokinetic properties.
1-(5-Phenylisoxazol-3-yl)cyclobutanecarboxylic acid: The larger cyclobutane ring may alter its steric interactions and binding affinity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(16)13(6-7-13)11-8-10(17-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXNWPUGIMDNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


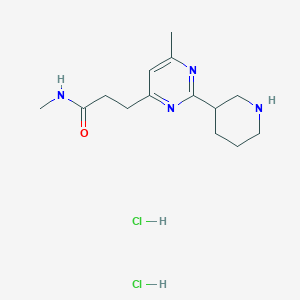
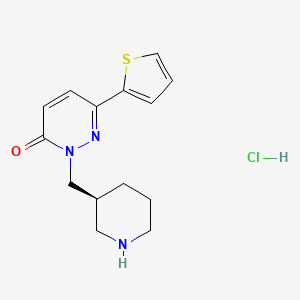
![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)

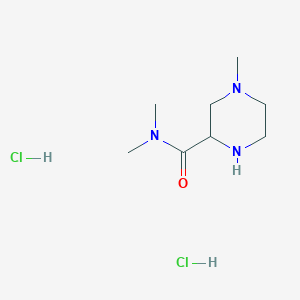
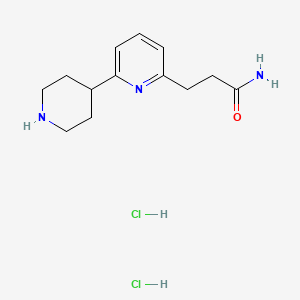
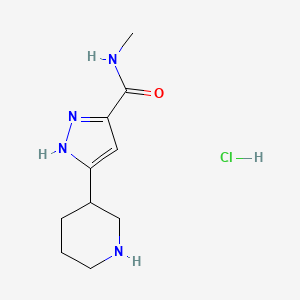
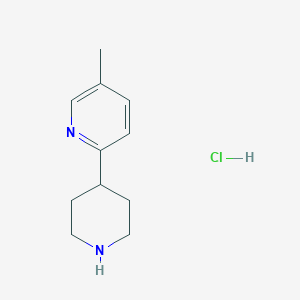
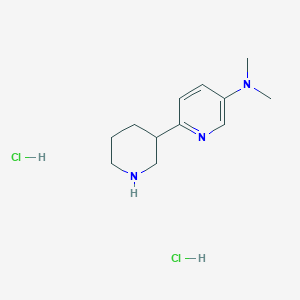
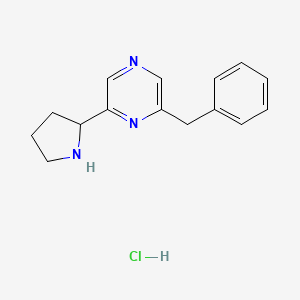
![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)
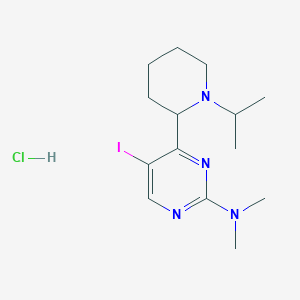
![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)
